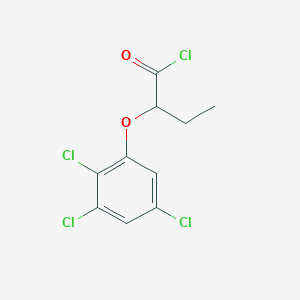
2-(2,3,5-Trichlorophenoxy)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5-Trichlorophenoxy)butanoyl chloride is a chemical compound known for its unique structure and properties. It is an acyl chloride derivative of butanoic acid, with a phenoxy group substituted with three chlorine atoms at the 2, 3, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trichlorophenoxy)butanoyl chloride typically involves the reaction of 2,3,5-trichlorophenol with butanoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5-Trichlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2,3,5-trichlorophenoxy)butanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution.
2-(2,3,5-Trichlorophenoxy)butanoic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction.
Scientific Research Applications
2-(2,3,5-Trichlorophenoxy)butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industrial Chemistry: Utilized in the production of agrochemicals, polymers, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trichlorophenoxy)butanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis to introduce the 2-(2,3,5-trichlorophenoxy)butanoyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,5-Trichlorophenoxy)butanoyl chloride
- 2-(2,3,4-Trichlorophenoxy)butanoyl chloride
- 2-(2,3,6-Trichlorophenoxy)butanoyl chloride
Comparison
2-(2,3,5-Trichlorophenoxy)butanoyl chloride is unique due to the specific positioning of the chlorine atoms on the phenoxy ring. This positioning can influence the compound’s reactivity, solubility, and overall chemical behavior. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a compound of particular interest in research and industrial applications .
Properties
CAS No. |
61993-99-5 |
|---|---|
Molecular Formula |
C10H8Cl4O2 |
Molecular Weight |
302.0 g/mol |
IUPAC Name |
2-(2,3,5-trichlorophenoxy)butanoyl chloride |
InChI |
InChI=1S/C10H8Cl4O2/c1-2-7(10(14)15)16-8-4-5(11)3-6(12)9(8)13/h3-4,7H,2H2,1H3 |
InChI Key |
HHTWTMBSECPMEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C(=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















